Cas no 1601-74-7 (1-Butyl-3,5-dimethylbenzene)

1-Butyl-3,5-dimethylbenzene is an aromatic hydrocarbon characterized by its butyl and methyl substituents on a benzene ring. This compound is commonly utilized as an intermediate in organic synthesis and industrial applications due to its stable structure and reactivity. Its alkylated aromatic framework makes it suitable for use in the production of specialty chemicals, including fragrances, agrochemicals, and pharmaceuticals. The presence of both butyl and methyl groups enhances its solubility in organic solvents, facilitating its incorporation into various reaction systems. Additionally, its well-defined molecular structure allows for precise modifications, making it a valuable building block in fine chemical synthesis.
1-Butyl-3,5-dimethylbenzene structure
1-Butyl-3,5-dimethylbenzene structure
Product Name:1-Butyl-3,5-dimethylbenzene
CAS No:1601-74-7
MF:C12H18
MW:162.271323680878
CID:1063952
Update Time:2025-05-23

1-Butyl-3,5-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Butyl-3,5-dimethylbenzene
    • Inchi: 1S/C12H18/c1-4-5-6-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
    • InChI Key: GINMJHHVPMUMGK-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C)C=C(C)C=1)CCC

Computed Properties

  • Exact Mass: 162.141
  • Monoisotopic Mass: 162.141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

1-Butyl-3,5-dimethylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B690985-250mg
1-Butyl-3,5-dimethylbenzene
1601-74-7
250mg
$ 207.00 2023-04-18
TRC
B690985-2.5g
1-Butyl-3,5-dimethylbenzene
1601-74-7
2.5g
$ 1200.00 2023-09-08

Additional information on 1-Butyl-3,5-dimethylbenzene

Chemical Profile and Applications of 1-Butyl-3,5-Dimethylbenzene (CAS No. 1601-74-7)

1-Butyl-3,5-dimethylbenzene (CAS No. 1601-74-7) is a substituted aromatic hydrocarbon characterized by a benzene ring substituted with a butyl group at the para position and methyl groups at the ortho positions relative to the butyl substituent. This compound belongs to the broader class of alkylbenzenes, which are widely studied for their structural versatility and reactivity in organic synthesis. The molecular formula C₁₀H₁₄ reflects its composition, with a molar mass of 134.22 g/mol. The unique substitution pattern of 1-butyl, 3-methyl, and 5-methyl groups imparts distinct physicochemical properties, making it a valuable intermediate in industrial and pharmaceutical applications.

The structural features of 1-butyl-3,5-dimethylbenzene influence its solubility and stability. As an aromatic compound with branched alkyl substituents, it exhibits moderate solubility in organic solvents such as ethanol or acetone but remains largely insoluble in water. This behavior aligns with the general principle that increased branching reduces polarity while enhancing hydrophobic interactions. Recent studies have highlighted its role as a model compound for investigating steric effects in aromatic substitution reactions, particularly in electrophilic aromatic substitution pathways where bulky substituents like the butyl group can direct reaction regiochemistry.

Synthetic routes to CAS No. 1601-74-7 typically involve alkylation of benzene derivatives under Friedel-Crafts conditions or catalytic hydrogenation of unsaturated precursors. For instance, the alkylation of p-xylene with 1-bromobutane using AlCl₃ as a catalyst has been reported as an efficient method to access this compound. Advances in green chemistry have further optimized these processes by employing heterogeneous catalysts or microwave-assisted protocols to reduce energy consumption and byproduct formation.

In terms of applications, 1-butyl-3,5-dimethylbenzene serves as a precursor for synthesizing functionalized materials and pharmaceutical intermediates. Its branched structure provides steric hindrance that can be leveraged in drug design to modulate molecular interactions with biological targets. For example, recent research published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility as a scaffold for developing antifungal agents by appending nitrogen-containing heterocycles to the aromatic ring.

The environmental impact of compounds like CAS No. 1601-74-7 is an active area of investigation. Studies on biodegradation pathways suggest that microorganisms capable of degrading alkyl-substituted benzenes often employ monooxygenase enzymes to oxidize alkyl chains into carboxylic acids or ketones. This biotransformation potential has implications for waste management strategies involving industrial effluents containing such compounds.

In materials science, researchers have explored the self-assembling behavior of molecules containing multiple methyl groups like those in CAS No. 1601-74-7 under non-covalent interactions such as π-stacking and van der Waals forces. A 2024 study from *Advanced Materials Interfaces* utilized this compound as a building block for constructing supramolecular architectures with tunable porosity for gas adsorption applications.

Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance spectroscopy (NMR) are standard methods for characterizing CAS No. 1601-74-7 samples. The characteristic peaks observed in proton NMR spectra—particularly those corresponding to the terminal methyl protons on the butyl chain—serve as diagnostic features confirming structural integrity during quality control processes.

Ongoing research continues to expand our understanding of how subtle changes in substitution patterns affect properties like thermal stability or reactivity toward oxidizing agents. For instance, comparative studies between linear vs branched alkyl substituents on similar benzene frameworks have revealed that branching significantly enhances resistance against autoxidation under ambient conditions due to reduced surface area exposure per molecule.

The future development trajectory for compounds like CAS No. 1601-74-7 likely involves integrating them into more sustainable chemical processes through catalysis innovations or biomimetic approaches inspired by enzymatic mechanisms found in nature's metabolic pathways related to aromatic compound metabolism.

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